Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate under the protection of nitrogen. Anhydrous ethanol is used as a solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . The resulting product is then washed with organic solvents and recrystallized to obtain the final compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are readily available and cost-effective, making the production process economically viable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-cancer properties and potential use in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of metabolic pathways .
Comparison with Similar Compounds
- Ethyl 3-(5-aminopyridin-3-yl)propanoate
- Ethyl 3-amino-3-(pyridin-2-yl)propanoate
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Comparison: Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate stands out due to its unique structure, which allows it to interact with a broader range of molecular targets. This compound has shown higher efficacy in certain biological assays compared to its analogs, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)5-6-12-9-4-3-8(11)7-13-9/h3-4,7H,2,5-6,11H2,1H3,(H,12,13) |
InChI Key |
YOLJAPGLMNRVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=NC=C(C=C1)N |
Origin of Product |
United States |
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